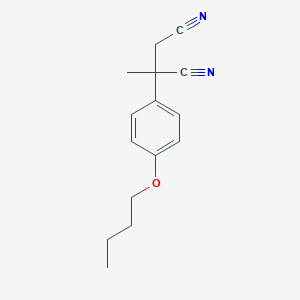
2-(4-Butoxyphenyl)-2-methylbutanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-2-methylbutanedinitrile is an organic compound with a complex structure that includes a butoxyphenyl group and a methylbutanedinitrile group
Preparation Methods
The synthesis of 2-(4-Butoxyphenyl)-2-methylbutanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-Butoxyphenyl)-2-methylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group, where nucleophiles such as halides or amines replace the butoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Butoxyphenyl)-2-methylbutanedinitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry research.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-2-methylbutanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
2-(4-Butoxyphenyl)-2-methylbutanedinitrile can be compared with similar compounds such as:
2-(4-Butoxyphenyl)-N-hydroxyacetamide: This compound has a similar butoxyphenyl group but differs in its functional groups, leading to different chemical and biological properties.
Butonitazene: Another compound with a butoxyphenyl group, but with different pharmacological properties and applications.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-2-methylbutanedinitrile |
InChI |
InChI=1S/C15H18N2O/c1-3-4-11-18-14-7-5-13(6-8-14)15(2,12-17)9-10-16/h5-8H,3-4,9,11H2,1-2H3 |
InChI Key |
OWAPFOJVLSKWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


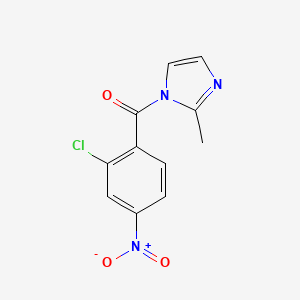
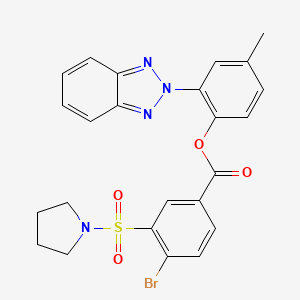
![ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11532151.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532160.png)
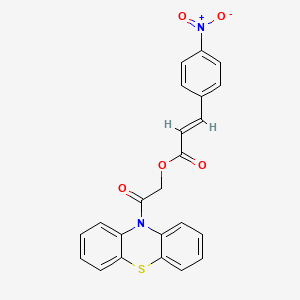
![2-[[4-cyano-3-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11532169.png)
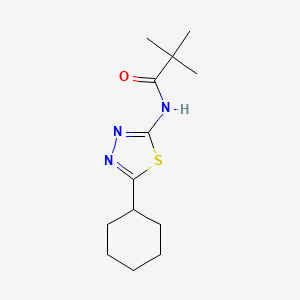
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11532188.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11532194.png)
![N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532198.png)
![N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline](/img/structure/B11532199.png)
methanone](/img/structure/B11532205.png)
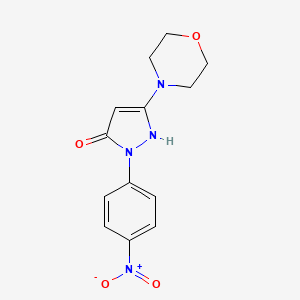
acetyl]hydrazono}butanamide](/img/structure/B11532224.png)
